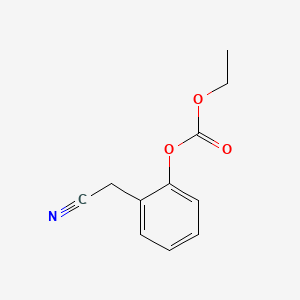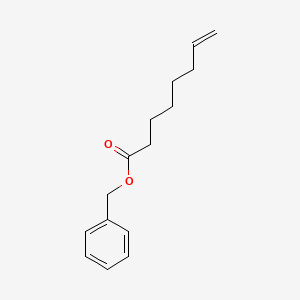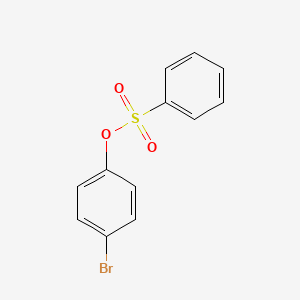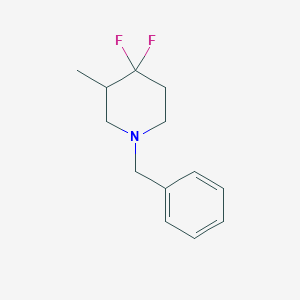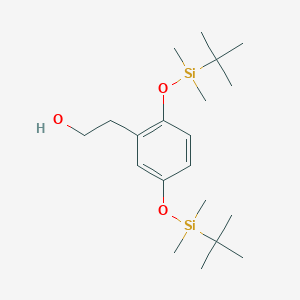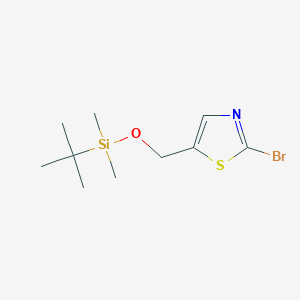
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is a chemical compound with the molecular formula C10H18BrNOSSi and a molecular weight of 308.31 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-hydroxymethylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are the substituted thiazole derivatives.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major product is the de-brominated thiazole derivative.
Aplicaciones Científicas De Investigación
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is used in the development of new drugs, particularly those targeting infectious diseases and cancer.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole depends on its specific applicationThe tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with an ethoxy group instead of a thiazole ring.
5-Bromo-2-(tert-butyldimethylsilyl)thiazole: Similar but lacks the hydroxymethyl group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar but with a propoxy group instead of a thiazole ring.
Uniqueness
2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is unique due to the combination of the thiazole ring, bromine atom, and tert-butyldimethylsilyl-protected hydroxymethyl group. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPPHJNNFJSETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
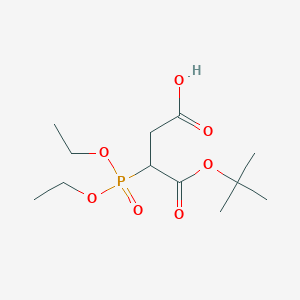
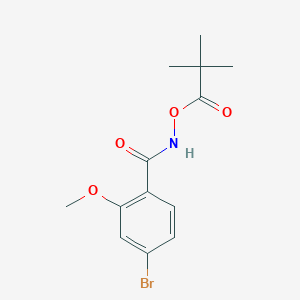
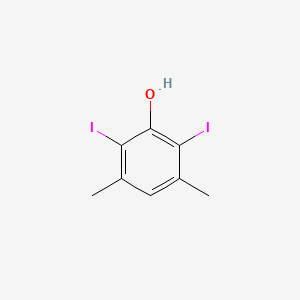
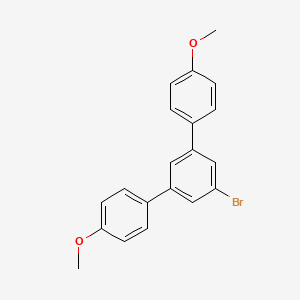

![(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8264975.png)
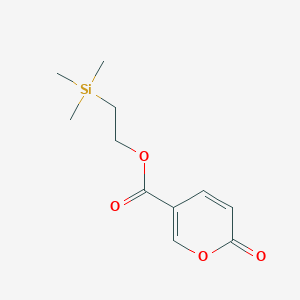
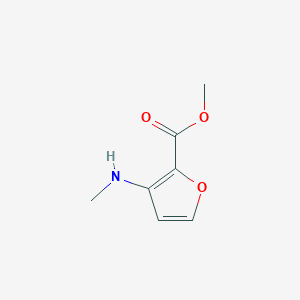
![[4-(Trifluoromethyl)pyridinium-1-yl]trifluoroboronanion](/img/structure/B8265001.png)
